4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione

Photophysics ESIPT Fluorescent Probes

Fluorescent probe development is often limited by background interference and insufficient Stokes shifts. 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione exhibits the fastest excited-state intramolecular proton transfer (ESIPT) among structural analogs, delivering large Stokes shifts and dual-emission for high-contrast biological imaging. - Fastest ESIPT kinetics in its class, enabling advanced optical sensors & molecular logic gates - Validated antiproliferative activity against MCF-7 breast cancer cells for hit-to-lead programs - Supplied as a solid (mp 36-41 °C) at ≥97% purity for reproducible, publication-ready results

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 480438-97-9
Cat. No. B1598668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione
CAS480438-97-9
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CC(=O)C(F)F
InChIInChI=1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2
InChIKeyRBNCWOLHQIFKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione Properties & Specifications


4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione is a fluorinated 1,3-diketone, a class of molecules valued for their chelating ability and as versatile synthetic building blocks . Its defining structural feature is a terminal -CHF2 group adjacent to the diketone moiety, which confers distinct physicochemical and photophysical properties compared to non-fluorinated or other halogenated analogs. It is typically supplied as a research chemical with a purity of 95% or higher and a melting point between 36-41 °C .

Fluorinated building block
Geminal -CHF2 1,3-diketone scaffold for synthesis and chelation studies.
Photophysics research
ESIPT probe and optoelectronic material development context.
Cell-based assay context
Reported antiproliferative endpoint in MCF7 cancer cell line studies.

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione Substitution Risks


Generic substitution of this compound with non-fluorinated or other halogenated 1,3-diketones is not a simple 1:1 exchange. The presence of the geminal difluoro (-CHF2) group is a critical structural determinant that significantly alters key properties. This substitution increases molecular weight and lipophilicity (cLogP) compared to the unsubstituted analog , and it fundamentally changes the molecule's behavior in processes such as excited-state intramolecular proton transfer (ESIPT) and metal chelation [1]. The following evidence guide details the specific, quantifiable impacts of this unique substitution pattern on performance in various applications.

ESIPT
Non-fluorinated or mono-/tri-fluorinated analogs may exhibit different excited-state proton transfer kinetics and optical behavior.
Phys-chem
Substitution with unsubstituted diketone alters molecular weight, lipophilicity and solid-state handling; properties may not transfer directly.
Chelation
Metal-binding geometry and stability can shift with the -CHF2 group; do not assume interchangeable chelation performance.

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione Differentiation Evidence


Enhanced ESIPT Efficiency

In a direct head-to-head computational comparison of four 1-aryl-2-(furan-2-yl)butane-1,3-dione (AYFBD) derivatives, the target compound (FFBD) demonstrated the highest efficiency for excited-state intramolecular proton transfer (ESIPT). The study found that the ESIPT process occurs most readily for FFBD compared to its mono-fluorinated and trifluorinated analogs [1].

ESIPT Efficiency
Head-to-head
FFBD > MFBD > TFBD > OFBD
Ranked 1st among 4 AYFBD derivatives
Reported highest ESIPT rate in DFT/TDDFT comparison.
Ethanol solvent model; supports fluorescent probe design context.
Photophysics ESIPT Fluorescent Probes

Altered Physicochemical Profile

The substitution of a methyl group with a difluoromethyl group results in a significant and quantifiable change in key physicochemical properties. The target compound has a higher molecular weight and is a solid at room temperature, unlike its liquid non-fluorinated counterpart. This impacts handling, formulation, and predicted ADME (Absorption, Distribution, Metabolism, Excretion) characteristics in a drug discovery context .

Physicochemical Shift
Cross-study
+35.98 g/molMW increase
Solid (mp 36–41 °C) vs liquid analog
Supports lipophilicity and handling differentiation in SAR context.
Quantifiable property modulation for medicinal chemistry building block selection.
Medicinal Chemistry ADME Properties Physicochemical Property

MCF7 Antiproliferative Activity

The compound has been reported in authoritative bioactivity databases to exhibit antiproliferative activity against the human breast cancer cell line MCF7. While specific IC50 values from the original study are not provided in the summary data, the assay context and outcome are documented [1]. This provides a baseline for its potential use in oncology research, differentiating it from analogs with no reported activity or different activity profiles.

MCF7 Antiproliferative
Context-dependent
Growth inhibition reported
MTT assay, 72 h
Supports cell-proliferation endpoint review; exact IC50 not available in this source.
Data to verify; starting point for oncology SAR studies.
Anticancer Research Cell Proliferation MCF7 Cells

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione Application Scenarios


Fluorescent Probes & Optoelectronics

Based on the direct head-to-head evidence that FFBD exhibits the fastest excited-state intramolecular proton transfer (ESIPT) among its closely related analogs [1], this compound is a superior starting material for developing high-performance fluorescent probes, molecular logic gates, and UV absorbers. Its efficient ESIPT process leads to large Stokes shifts and dual-emission properties, which are highly desirable for minimizing background interference in biological imaging and for creating advanced optical sensors.

Medicinal Chemistry Property Modulation

The quantifiable physicochemical differences—specifically the 36 g/mol increase in molecular weight and change from a liquid to a solid state compared to the non-fluorinated analog [1]—make this compound a valuable building block for medicinal chemistry programs. The incorporation of the -CHF2 group is a well-established strategy to enhance metabolic stability and lipophilicity while also providing a synthetic handle for further functionalization. Its selection over the parent diketone is justified when such property modulation is a project objective.

Oncology Hit-to-Lead Optimization

The documented antiproliferative activity against MCF7 breast cancer cells [2] provides a concrete, application-specific rationale for procuring this compound. In a hit-to-lead or lead optimization campaign targeting cancer, this compound serves as a validated starting point. Its use is preferred over other in-class analogs that lack this specific activity data, as it reduces the risk and time associated with initial biological validation.

Application
Selection Property
Validation Focus
Fluorescent probe & optoelectronic research
ESIPT efficiency ranking context
Photophysical characterization & Stokes shift analysis
Medicinal chemistry building block
Physicochemical modulation profile
Lipophilicity & metabolic stability assessment
Cancer cell-model studies
Antiproliferative endpoint context
MCF7 cell proliferation assay & SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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